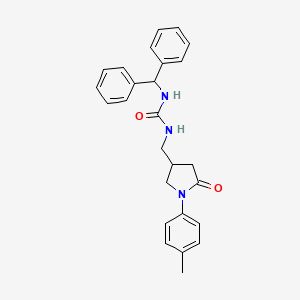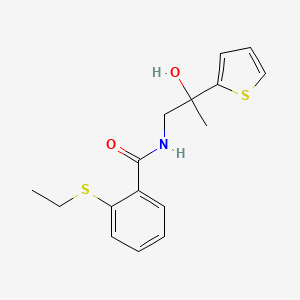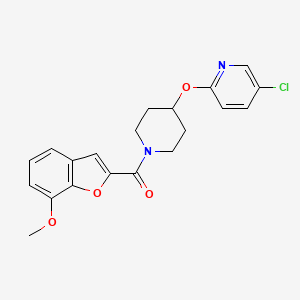
5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also typically mentioned .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with various reagents, changes in conditions (e.g., temperature, pressure), and the use of catalysts. The products of these reactions and their yields are also typically reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Tetrazole Chemistry and Drug Design
Tetrazoles are utilized in a variety of applications within organic chemistry, coordination chemistry, the photographic industry, and notably in medicinal chemistry. Specifically, 5-substituted tetrazoles, including 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole, are advantageous intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. In drug design, they are considered non-classical bioisosteres of carboxylic acids, providing similar acidities but with higher lipophilicities and metabolic resistance, enhancing pharmacokinetics, pharmacodynamics, and the metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).
Advancements in Synthesis
Recent advances in the synthesis of 5-substituted 1H-tetrazoles have been aimed at developing more efficient and environmentally friendly methods. These efforts have been critical in the manufacture of various clinical drugs, such as losartan, cefazolin, and alfentanil, which incorporate the tetrazole moiety for its medicinal benefits. The review by Mittal and Awasthi (2019) provides a comprehensive overview of the progress in this area, highlighting the importance of tetrazoles in medicinal chemistry and their broad applications in creating bioisosteric replacements for carboxylic acids (Mittal & Awasthi, 2019).
Catalytic Applications
Tetrazoles, including 5-substituted variants, have found utility as catalysts in biochemical and chemical synthesis processes. For instance, 1H-tetrazole has been employed as a catalyst in the efficient synthesis of nucleoside diphosphate sugars, demonstrating its versatility beyond traditional medicinal applications. This use underscores the compound's role in facilitating complex biochemical reactions, offering high yields and showcasing the potential for tetrazoles in synthetic chemistry (Wittmann & Wong, 1997).
Green Chemistry and Sustainable Synthesis
The development of green and sustainable methods for synthesizing tetrazole derivatives, including 5-substituted tetrazoles, highlights the ongoing efforts to minimize environmental impact in chemical manufacturing. Research into eco-friendly catalysts and solvent-free conditions exemplifies the shift towards more sustainable practices in the chemical synthesis of tetrazoles, which is crucial for both environmental conservation and the advancement of green chemistry practices (Khamooshi & Kekhaiye Jhaleh, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-1-propyltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDANDYOMPHAKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)



![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)




![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)